molecular formula C14H8ClN3 B14586169 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-75-1

2-chloro-10H-indolo[2,3-b][1,8]naphthyridine

Cat. No.: B14586169
CAS No.: 61634-75-1
M. Wt: 253.68 g/mol
InChI Key: GVUIFSRABKAPTR-UHFFFAOYSA-N
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Description

2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of indolo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine typically involves starting from suitable 2-chloro-1,8-naphthyridines. One efficient method includes the cyclization of 2-chloro-1,8-naphthyridines with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-chloro-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indolo-naphthyridines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine exerts its effects involves its interaction with cellular targets. For instance, its cytostatic activity is attributed to its ability to interfere with DNA synthesis and cell division in tumor cells. The presence of specific functional groups in the molecule allows it to bind to molecular targets and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is unique due to the presence of the chlorine atom and the specific arrangement of the indole and naphthyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61634-75-1

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

2-chloro-1H-indolo[2,3-b][1,8]naphthyridine

InChI

InChI=1S/C14H8ClN3/c15-12-6-5-8-7-10-9-3-1-2-4-11(9)16-14(10)18-13(8)17-12/h1-7H,(H,16,17,18)

InChI Key

GVUIFSRABKAPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=CC=C(NC4=NC3=N2)Cl

Origin of Product

United States

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